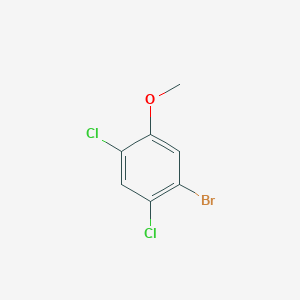

1-Bromo-2,4-dichloro-5-methoxybenzene

Description

Properties

IUPAC Name |

1-bromo-2,4-dichloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIFORJBWPNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599031 | |

| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-22-5 | |

| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dichloro-5-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve:

Reagents: Bromine (Br2), Iron(III) bromide (FeBr3)

Conditions: Room temperature, solvent such as dichloromethane

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2,4-dichloro-5-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted by other functional groups under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a nucleophile.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol

Oxidation: Potassium permanganate (KMnO4) in acidic medium

Suzuki Coupling: Palladium catalyst, boronic acids, and base in an organic solvent

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-Bromo-2,4-dichloro-5-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its halogen substituents allow for further functionalization through nucleophilic substitution reactions. This compound is frequently utilized in the synthesis of pharmaceuticals and agrochemicals, where halogenated aromatic compounds play a crucial role in enhancing biological activity and stability.

Reagents in Electrophilic Aromatic Substitution

The compound can be employed as a reagent in electrophilic aromatic substitution reactions. The presence of bromine and chlorine enhances reactivity and allows for the introduction of various functional groups onto the benzene ring, facilitating the synthesis of a wide range of derivatives with potential applications in drug development and material sciences .

Biological Applications

Studies on Enzyme-Catalyzed Reactions

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving halogenated compounds. These studies are significant for understanding the metabolic pathways of halogenated aromatic compounds in biological systems and their potential toxicity.

Pharmaceutical Development

This compound has been investigated as a potential precursor for developing new pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. For instance, research has focused on synthesizing analogs that exhibit improved efficacy against specific biological targets .

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is used in the production of specialty chemicals. These chemicals are often utilized in formulations for coatings, adhesives, and sealants due to their desirable properties such as thermal stability and resistance to degradation.

Development of Agrochemicals

The compound is also significant in the formulation of agrochemicals. Its halogenated structure contributes to the effectiveness of herbicides and pesticides by enhancing their stability and bioactivity in agricultural applications .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the utility of this compound as an intermediate in synthesizing a series of antihypertensive agents. The synthesis involved multiple steps where this compound was subjected to nucleophilic substitution reactions leading to the formation of biologically active products with improved pharmacological profiles.

Case Study 2: Environmental Impact Assessment

Research has been conducted on the environmental impact of halogenated aromatic compounds like this compound. These studies assess their persistence in ecosystems and potential bioaccumulation effects. The findings indicate that while these compounds are effective in industrial applications, their environmental persistence necessitates careful management and regulation .

Mechanism of Action

The mechanism by which 1-Bromo-2,4-dichloro-5-methoxybenzene exerts its effects typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity of the benzene ring. The methoxy group activates the ring towards electrophilic attack, while the halogens direct the substitution to specific positions on the ring.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Methoxy Influence: The methoxy group in this compound enhances solubility in polar solvents compared to non-methoxy analogs (e.g., 1-bromo-2,4-dichlorobenzene) . Fluorine substituents (e.g., in 1-bromo-2,4-difluorobenzene) increase electronegativity and reactivity in cross-coupling reactions compared to chlorine analogs .

Substituent Position Effects :

- The regiochemistry of halogens significantly impacts biological activity. For example, 1-bromo-2,4-dinitrobenzene () exhibits pesticidal properties, whereas chlorine/methoxy analogs may prioritize pharmaceutical applications due to reduced toxicity .

Biological Activity

1-Bromo-2,4-dichloro-5-methoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 255.92 g/mol. It features a benzene ring with one bromine atom, two chlorine atoms, and one methoxy group (-OCH₃), which contributes to its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation : The introduction of bromine and chlorine into the aromatic system.

- Methylation : The addition of the methoxy group can be performed using methylating agents like methyl iodide under suitable conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess significant antibacterial and antifungal activities. For example, derivatives of brominated methoxyphenyl compounds have shown effectiveness against various microbial strains .

- Anticancer Activity : Some studies have indicated potential anticancer properties, particularly in inhibiting the growth of cancer cell lines. The presence of halogens in the structure may enhance its interaction with cellular targets involved in cancer progression .

- Enzyme Interaction : The compound's unique structure allows it to interact with specific enzymes and receptors, potentially modulating biochemical pathways.

The mechanism by which this compound exerts its biological effects can be attributed to:

- Electrophilic Character : The halogen substituents (bromine and chlorine) can act as electrophiles, facilitating nucleophilic attack by biological molecules such as proteins or nucleic acids.

- Receptor Binding : The methoxy group may enhance binding affinity to certain receptors or enzymes, influencing their activity .

Case Studies

Several studies have explored the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2,4-dichloro-5-methoxybenzene, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogen-exchange reactions. Key parameters include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance halogen reactivity .

- Catalyst Optimization : Lewis acids like FeCl₃ or AlCl₃ improve regioselectivity during bromination or chlorination steps .

- Temperature Control : Maintain temperatures between 0–5°C during halogenation to minimize side reactions .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) or GC-MS (retention time ~8.2 min) .

Q. How can purity and structural integrity be validated during purification?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradient elution (hexane to ethyl acetate) to isolate the product. Confirm purity via HPLC (>98% at 254 nm) .

- Recrystallization : Employ ethanol/water mixtures (3:1 v/v) to obtain crystalline solids; monitor melting point (expected range: 85–87°C) .

- Spectroscopic Confirmation : Validate structure using ¹H NMR (δ ~3.8 ppm for methoxy, δ ~7.1–7.4 ppm for aromatic protons) and HRMS (calculated [M+H⁺] = 265.89) .

Q. What analytical techniques are recommended for characterizing substituent effects on reactivity?

- Methodological Answer :

- X-ray Crystallography : Resolve steric and electronic effects using SHELX programs (e.g., SHELXL for refinement; resolution <0.8 Å recommended) .

- DFT Calculations : Model substituent interactions via Gaussian or ORCA software (B3LYP/6-31G* basis set) to predict reaction pathways .

- Kinetic Studies : Monitor halogenation rates via UV-Vis spectroscopy (λmax ~290 nm for brominated intermediates) .

Advanced Research Questions

Q. How can divergent reactivity in cross-coupling reactions involving this compound be systematically analyzed?

- Methodological Answer :

- Mechanistic Probes : Use deuterated analogs (e.g., C₆D₅ derivatives) to study kinetic isotope effects in Suzuki-Miyaura couplings .

- Competition Experiments : Compare reaction rates with substituted aryl halides under identical Pd-catalyzed conditions .

- In Situ Spectroscopy : Employ Raman or IR spectroscopy to detect transient intermediates (e.g., Pd-π complexes) during catalysis .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer :

- Triangulation : Cross-validate NMR, HRMS, and X-ray data to confirm structural assignments .

- Dynamic NMR : Analyze temperature-dependent ¹³C NMR shifts to identify conformational isomers (e.g., hindered rotation of methoxy groups) .

- Computational Validation : Compare experimental IR spectra with DFT-simulated vibrational modes (RMSD <5 cm⁻¹) .

Q. How can computational models predict the compound’s behavior in catalytic cycles?

- Methodological Answer :

- Transition State Analysis : Use QM/MM simulations (e.g., CP2K software) to map energy barriers in Ullmann or Buchwald-Hartwig reactions .

- Solvent Effects : Apply COSMO-RS models to predict solvation energies and optimize reaction media .

- Machine Learning : Train models on halogenated benzene reactivity datasets to forecast regioselectivity in unexplored reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond-length data?

- Methodological Answer :

- Error Analysis : Compare X-ray-derived bond lengths (σ <0.02 Å) with DFT-optimized geometries (B3LYP-D3/def2-TZVP) to identify systematic biases .

- Crystal Packing Effects : Use Mercury software to assess intermolecular interactions (e.g., halogen bonding) that distort bond metrics .

- Benchmarking : Validate computational methods against high-resolution crystallographic data from the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.